

The Thermal Decomposition of Solid Iodic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodic acid*

Cat. No.: B046466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of solid **iodic acid** (HIO_3). The information presented herein is curated for professionals in research and development who require a deep understanding of the material's behavior under thermal stress. This document details the decomposition pathway, associated quantitative data, and the experimental protocols used to derive this information.

Introduction

Iodic acid (HIO_3) is a white, water-soluble solid and one of the most stable oxo-acids of the halogens.^[1] Its thermal decomposition is a critical aspect of its chemistry, with relevance in various fields, including the synthesis of iodine oxides and as an oxidizer in energetic materials.^[2] Understanding the stepwise decomposition, the intermediates formed, and the kinetics of these transformations is essential for its safe handling and application.

Decomposition Pathway

The thermal decomposition of solid **iodic acid** is a multi-step process that occurs upon heating. The primary pathway involves two sequential dehydration reactions followed by the decomposition of the resulting iodine oxide. The overall process can be summarized as follows:

- Dehydration to form HI_3O_8 : The initial step is the dehydration of **iodic acid** to form an intermediate compound, HI_3O_8 , which is an adduct of HIO_3 and I_2O_5 .^[2]

- Dehydration to form Iodine Pentoxide (I_2O_5): The intermediate, HI_3O_8 , undergoes further dehydration to yield iodine pentoxide (I_2O_5), a stable iodine oxide.[2]
- Decomposition of Iodine Pentoxide: At higher temperatures, iodine pentoxide decomposes into elemental iodine (I_2) and oxygen (O_2).[2][3]

All of these decomposition steps are endothermic processes.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the thermal decomposition of solid **iodic acid**, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Decomposition Step	Onset Temperature (°C)
$2HIO_3(s) \rightarrow HI_3O_8(s) + H_2O(g)$	~120
$2HI_3O_8(s) \rightarrow 3I_2O_5(s) + H_2O(g)$	~210
$2I_2O_5(s) \rightarrow 2I_2(g) + 5O_2(g)$	~380

Table 1: Decomposition Temperatures of Solid **Iodic Acid** (Heating Rate: 5 °C/min in air)[2]

Compound	Property	Value
Iodine Pentoxide	Standard Enthalpy of Formation ($\Delta_fH^\ominus_{298}$)	-173.0 kJ/mol

Table 2: Thermodynamic Properties of Iodine Pentoxide[3]

Experimental Protocols

The characterization of the thermal decomposition of **iodic acid** relies on several key analytical techniques. The detailed methodologies for these experiments are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques to study the thermal decomposition by measuring changes in mass and heat flow as a function of temperature.

Instrumentation: A simultaneous TGA/DSC instrument is typically used.

Sample Preparation:

- A small amount of solid **iodic acid** (typically 1-5 mg) is weighed and placed in an alumina crucible.[2]

Experimental Conditions:

- Heating Rate: A controlled heating rate is applied, for example, 5 °C/min.[2]
- Atmosphere: The experiment is conducted under a controlled atmosphere, such as a flow of dry air or an inert gas like argon, at a specified flow rate (e.g., 100 mL/min).[2]
- Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 550 °C).[2]

Data Analysis:

- The TGA curve plots the percentage of mass loss versus temperature, from which the stoichiometry of the decomposition reactions can be inferred.
- The DSC curve plots the heat flow versus temperature, indicating whether the decomposition steps are endothermic or exothermic and allowing for the calculation of reaction enthalpies.

In-Situ Hot-Stage X-ray Diffraction (XRD)

In-situ XRD is employed to identify the crystalline phases present at different stages of the decomposition process.

Instrumentation: A powder X-ray diffractometer equipped with a hot stage.

Sample Preparation:

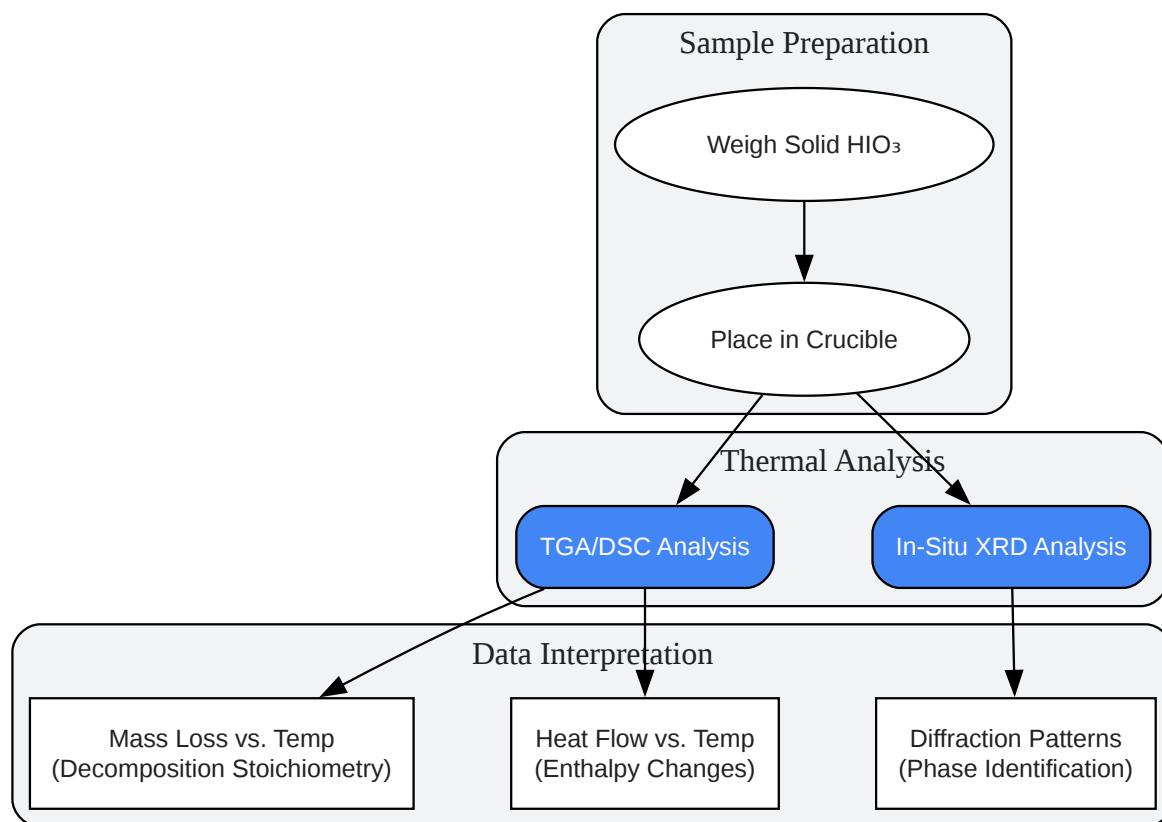
- A thin layer of solid **iodic acid** powder is placed on the sample holder of the hot stage.

Experimental Conditions:

- Heating Rate: The sample is heated at a controlled rate, for instance, 10 °C/min, in a controlled atmosphere (e.g., air).[4]
- Data Collection: XRD patterns are collected at various temperatures throughout the heating process (e.g., at room temperature, 100 °C, 200 °C, 300 °C, and 400 °C).[4]

Data Analysis:

- The collected XRD patterns are compared with reference patterns from crystallographic databases to identify the crystalline phases (HIO_3 , HI_3O_8 , and I_2O_5) present at each temperature. This analysis confirms the decomposition pathway and provides information about the crystal structure of the intermediates and products. The intermediate, HI_3O_8 , is known to be an adduct of HIO_3 and I_2O_5 , connected by hydrogen bonds.[2]


Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

[Click to download full resolution via product page](#)

Figure 1. Reaction pathway for the thermal decomposition of solid **iodic acid**.

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for studying the thermal decomposition of solid **iodic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mrzgroup.engr.ucr.edu [mrzgroup.engr.ucr.edu]
- 2. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Thermal Decomposition of Solid Iodic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046466#thermal-decomposition-of-solid-iodic-acid\]](https://www.benchchem.com/product/b046466#thermal-decomposition-of-solid-iodic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com